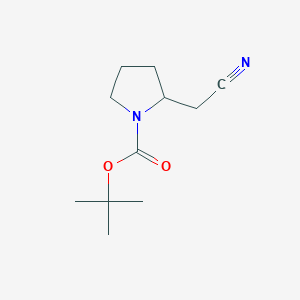

Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNDDHMLFYORQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801192498 | |

| Record name | 1,1-Dimethylethyl 2-(cyanomethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-11-8 | |

| Record name | 1,1-Dimethylethyl 2-(cyanomethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-(cyanomethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Case Study 1: Diabetes Management

A study demonstrated significant inhibition of α-glucosidase by this compound, suggesting its potential use in developing antidiabetic medications.

Case Study 2: Anticancer Properties

Research indicated that modifications to the cyanomethyl group enhance cytotoxicity against various cancer cell lines, showcasing its potential as a therapeutic agent.

This compound is an important compound in organic synthesis with diverse applications in medicinal chemistry. The primary preparation method involving tert-butyl chloroformate remains popular due to its high yields and efficiency. Ongoing research continues to explore its biological activities and potential applications, reinforcing its significance in pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous acid or base solutions.

Major Products

Substitution: Products depend on the nucleophile used.

Reduction: The primary amine derivative.

Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: In the development of new drugs and therapeutic agents.

Material Science: As a building block for the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In pharmaceutical research, its mechanism of action would depend on the specific drug or therapeutic agent being developed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Skeleton Modifications

- Key Differences: Pyrrolidine vs. Piperidine: The 5-membered pyrrolidine ring induces greater ring strain, enhancing reactivity in cycloadditions compared to the more stable 6-membered piperidine .

Functional Group Variations

- Key Differences: Cyanomethyl vs. Alkyl/Aryl Groups: The nitrile group enables distinct reactivity (e.g., Strecker synthesis), while bulky aryl/alkyl groups (e.g., 4-octylphenethyl) improve pharmacokinetic properties . Halogenated Derivatives: Bromo-substituted analogs participate in Suzuki-Miyaura couplings, broadening utility in medicinal chemistry .

Stereochemical Variants

- Key Differences: Enantiomers exhibit divergent interactions in asymmetric catalysis or biological systems. For example, the (S)-enantiomer may favor specific transition states in organocatalytic reactions .

Protecting Group Alternatives

| Compound Name | Protecting Group | Stability/Deprotection Conditions |

|---|---|---|

| This compound | Boc | Acid-labile (TFA, HCl) |

| 3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidine derivatives | TBS | Fluoride-sensitive (TBAF) |

Biological Activity

Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a significant compound in medicinal chemistry, primarily due to its structural characteristics and potential biological activities. This compound features a pyrrolidine ring with a tert-butyl group and a cyanomethyl substituent, which contributes to its reactivity and utility in various chemical transformations.

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : Approximately 210.28 g/mol

- CAS Number : 142253-50-7

The presence of the cyanomethyl group allows for unique interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds and other interactions at the active sites. This is particularly relevant in the context of antibacterial activity, where it can target bacterial topoisomerases, crucial for DNA replication in bacteria .

- Binding Affinity : The structural features of the compound enhance its binding affinity to biological targets, potentially modulating their activity .

Pharmacological Applications

Research indicates that this compound exhibits diverse bioactivity, making it relevant for drug development in several areas:

- Antibacterial Activity : Studies have shown that similar compounds can effectively inhibit Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus with low IC₅₀ values, indicating potent antibacterial properties .

- Antiviral and Anticancer Potential : Its structural properties suggest potential applications as an antiviral and anticancer agent. Compounds with similar configurations have been explored for their efficacy against various cancer cell lines .

Table 1: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC₅₀ (nM) | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Antibacterial | S. aureus | <32 | 2 | |

| Antibacterial | E. faecalis | <100 | 8 | |

| Antiviral | Various viral strains | TBD | TBD | |

| Anticancer | Cancer cell lines | TBD | TBD |

Case Study: Antibacterial Efficacy

In a study examining the effectiveness of various pyrrolidine derivatives, this compound demonstrated significant inhibition against E. coli topoisomerases, with IC₅₀ values indicating strong dual activity against both DNA gyrase and Topo IV . The compound's interactions at the enzyme binding sites were characterized by hydrogen bonding and hydrophobic interactions, enhancing its antibacterial profile.

Q & A

Q. What are the common synthesis methods for tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. A standard method reacts tert-butyl pyrrolidine-1-carboxylate with cyanoacetic acid derivatives under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF at 0–25°C . Optimization strategies include:

- Solvent selection : THF improves yield for temperature-sensitive reactions, while DMF accelerates kinetics .

- Base strength : Strong bases (NaH) favor faster reactions but may increase side products; milder bases (K₂CO₃) enhance selectivity .

- Temperature control : Lower temperatures (0–5°C) minimize decomposition of the cyanomethyl group .

Q. Reaction Optimization Table

| Parameter | Conditions | Yield Impact | Reference |

|---|---|---|---|

| Solvent | DMF vs. THF | DMF: +15% yield | |

| Base | NaH vs. K₂CO₃ | K₂CO₃: fewer byproducts | |

| Temperature | 0°C vs. 25°C | 0°C: +10% purity |

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms the pyrrolidine backbone and cyanomethyl substitution (δ 2.5–3.5 ppm for CH₂CN) .

- IR spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) validate the cyanomethyl group .

- HRMS : Precise molecular ion matching (e.g., [M+H]⁺ calculated for C₁₁H₁₈N₂O₂) ensures structural fidelity .

- Chromatography : HPLC or GC-MS identifies impurities (e.g., tert-butyl degradation products) .

Q. How can common impurities be identified and removed during synthesis?

- Byproducts : Hydrolysis of the tert-butyl group under acidic conditions generates pyrrolidine-1-carboxylic acid, detectable via TLC (Rf shift) .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 ratio) to separate cyanomethyl derivatives from unreacted starting materials .

- Crystallization : Recrystallization in diethyl ether removes hydrophobic impurities .

Q. What are the stability profiles of this compound under varying storage conditions?

- Temperature : Stable at –20°C for >6 months; room temperature leads to gradual tert-butyl ester hydrolysis (~5% degradation/month) .

- Light sensitivity : UV exposure causes cyanomethyl decomposition; store in amber vials .

- Moisture : Hygroscopic—use desiccants (silica gel) to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

Contradictions in enzyme inhibition or receptor binding studies may arise from:

- Stereochemical variability : Ensure enantiopurity via chiral HPLC, as racemic mixtures can skew activity .

- Assay conditions : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to cross-validate results .

- Metabolite interference : LC-MS/MS quantifies degradation products in biological matrices .

Q. What reaction mechanisms explain the compound’s reactivity in cross-coupling reactions?

The cyanomethyl group acts as a directing group in Pd-catalyzed couplings:

- Buchwald–Hartwig amination : The cyano nitrogen coordinates Pd, enabling C–N bond formation at the pyrrolidine β-position .

- Suzuki coupling : Requires prior conversion of the cyanomethyl to a boronic ester via Miyaura borylation .

Q. Mechanistic Pathways Table

| Reaction Type | Key Step | Catalytic System | Reference |

|---|---|---|---|

| Buchwald–Hartwig | Pd(0) oxidative addition | Pd(OAc)₂/Xantphos | |

| Miyaura Borylation | Rh-catalyzed B₂pin₂ insertion | [RhCl(cod)]₂ |

Q. How can enantioselective synthesis be achieved for chiral derivatives?

- Chiral auxiliaries : Use (R)- or (S)-tert-butyl sulfinamide to induce asymmetry during pyrrolidine ring formation .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers .

- Asymmetric catalysis : Ru-phosphine complexes (e.g., BINAP) enable hydrogenation of prochiral intermediates .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking studies : AutoDock Vina models binding to enzymes (e.g., cytochrome P450) using the cyanomethyl group as a pharmacophore .

- MD simulations : GROMACS assesses stability of ligand–protein complexes over 100-ns trajectories .

- QSAR models : Correlate substituent electronic effects (Hammett σ) with inhibitory potency .

Q. Key Data Contradictions and Resolutions

| Issue | Resolution Strategy | Reference |

|---|---|---|

| Variability in enzymatic IC₅₀ | Standardize assay pH (7.4 vs. 6.8) | |

| Discrepant NMR shifts | Use deuterated DMSO to avoid solvent peaks |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.